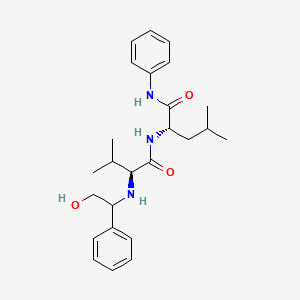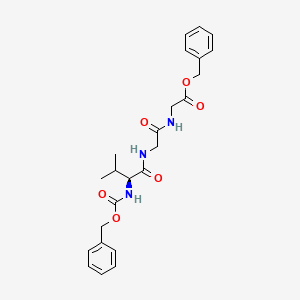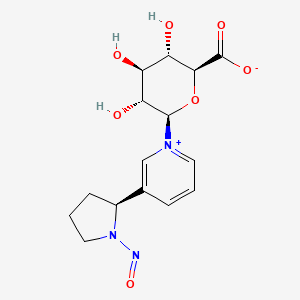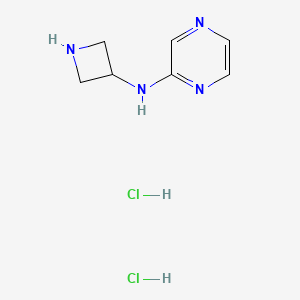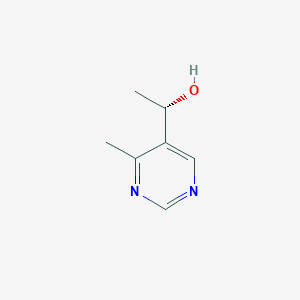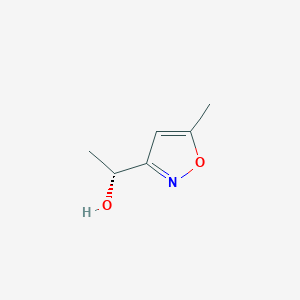![molecular formula C9H16O2 B1433998 8-Oxaspiro[4.5]decan-1-ol CAS No. 1690751-54-2](/img/structure/B1433998.png)
8-Oxaspiro[4.5]decan-1-ol
Vue d'ensemble
Description
8-Oxaspiro[4.5]decan-1-ol is a chemical compound . It is a type of oxaspirocyclic compound . The IUPAC name for this compound is 1-(aminomethyl)-8-oxaspiro[4.5]decan-1-ol . The molecular weight of this compound is 185.27 .
Synthesis Analysis
A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of Prins/pinacol rearrangement . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Molecular Structure Analysis
The InChI code for 8-Oxaspiro[4.5]decan-1-ol is 1S/C10H19NO2/c11-8-10(12)3-1-2-9(10)4-6-13-7-5-9/h12H,1-8,11H2 . This indicates the molecular structure of the compound .Chemical Reactions Analysis
The synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones involves a Prins/pinacol cascade process . This process is catalyzed by a Lewis acid . The starting materials for this synthesis are aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .Physical And Chemical Properties Analysis
The compound 8-Oxaspiro[4.5]decan-1-ol is a powder . The storage temperature for this compound is room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Applications
The synthesis of 8-Oxaspiro[4.5]decan-1-ol derivatives has been a subject of interest due to their utility as bifunctional synthetic intermediates. These compounds are pivotal in the production of pharmaceutical intermediates, liquid crystals, and insecticides. For example, 1,4-Dioxaspiro[4.5]decan-8-one, a closely related derivative, was synthesized from tetraoxadispiro tetradecane using acetic acid as a catalyst, achieving a significant improvement in yield and reaction time (Zhang Feng-bao, 2006).
Antiviral Activity
A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives demonstrated notable anti-coronavirus activity. These compounds, with various substitutions, inhibited human coronavirus 229E replication, highlighting the potential of 8-Oxaspiro[4.5]decan-1-ol derivatives in antiviral drug development (Çağla Begüm Apaydın et al., 2019).
Pharmaceutical and Biological Research
Spiro compounds, including 8-Oxaspiro[4.5]decan-1-ol derivatives, have been explored for their antitumor activities. A study on novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives reported moderate to potent activity against various cancer cell lines, with specific compounds showing promising results for further development (Zea Yang et al., 2019).
Neuroprotective and Anti-inflammatory Effects
Compounds derived from Illicium lanceolatum fruits, including oxaspiro-carbon epimeric glycosides with 1-oxaspiro[4.5]decane-7α,8α,9β-triol moiety, exhibited potential neuroprotective effects. These findings suggest the relevance of such compounds in developing treatments for neurological disorders (Yang-Lan Liu et al., 2019).
Spiro Compounds in Natural Products
Neolignans with a rare 2-oxaspiro[4.5]deca-6,9-dien-8-one motif from Cinnamomum subavenium were found to exhibit moderate inhibitory effects against NO production in mouse macrophages, indicating their anti-inflammatory potential (Yongji Lai et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
8-oxaspiro[4.5]decan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-8-2-1-3-9(8)4-6-11-7-5-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRSRKPEWPHSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxaspiro[4.5]decan-1-ol | |
CAS RN |
1690751-54-2 | |
| Record name | 8-oxaspiro[4.5]decan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



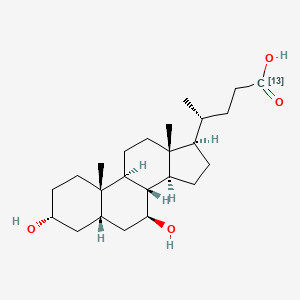
![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B1433916.png)
![[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1433918.png)
![3-[(2,3-Difluorophenyl)methoxy]pyridine](/img/structure/B1433919.png)
![4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433920.png)

